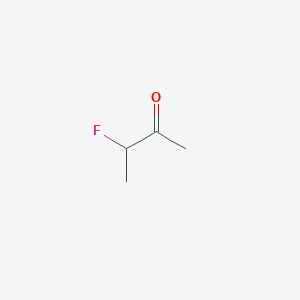

3-Fluoro-2-butanone

Description

Contextual Significance of Fluorinated Ketones in Chemical Science

Fluorinated ketones are organic compounds containing a ketone functional group and at least one fluorine atom. The introduction of fluorine, the most electronegative element, into a ketone structure dramatically alters its physicochemical properties compared to its non-fluorinated counterparts. cymitquimica.comchinesechemsoc.org This modification enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.netbeilstein-journals.org This heightened reactivity is a key feature exploited in various chemical transformations. beilstein-journals.org

In medicinal chemistry, the incorporation of fluorine is a widely used strategy to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. chinesechemsoc.orgresearchgate.net Peptidyl fluoromethyl ketones, for example, are potent inhibitors of hydrolytic enzymes like serine and cysteine proteases. researchgate.netnih.govencyclopedia.pubmdpi.com This inhibitory activity makes them valuable for designing treatments for diseases such as cancer and viral infections. researchgate.netnih.govencyclopedia.pub The fluorinated ketone moiety can be tailored to confer substrate specificity, allowing for targeted inhibition of specific proteases. nih.govencyclopedia.pub

Beyond medicine, fluorinated ketones are pivotal in materials science and agrochemical development. cymitquimica.comchinesechemsoc.org Their unique properties are harnessed to create advanced polymers and other functional materials. It is estimated that approximately 20% of pharmaceuticals and 50% of agrochemicals contain one or more fluorine atoms, highlighting the broad impact of organofluorine chemistry. chinesechemsoc.org The synthesis of these valuable compounds often relies on fluorinated building blocks, including ketones, which serve as versatile intermediates. sioc-journal.cnresearchgate.net

Research Landscape and Emerging Trends Pertaining to α-Fluorinated Carbonyl Compounds

The field of organofluorine chemistry is dynamic, with continuous advancements in synthetic methodologies. mdpi.comworldscientific.com A significant focus of current research is the development of new, efficient, and selective methods for the synthesis of α-fluorinated carbonyl compounds. numberanalytics.comsunyempire.edu These compounds, which include α-fluoroketones like 3-fluoro-2-butanone, are highly sought-after synthetic intermediates. nih.gov

Emerging trends in this area include:

New Fluorinating Agents: Researchers are developing novel fluorinating agents that are safer, more selective, and have a reduced environmental impact compared to traditional reagents. chinesechemsoc.orgnumberanalytics.com This includes both electrophilic and, more recently, nucleophilic fluorinating agents. researchgate.netsunyempire.eduresearchgate.net

Catalytic and Asymmetric Synthesis: There is a strong emphasis on catalytic methods, including transition-metal catalysis, photoredox catalysis, and electrochemical synthesis, to improve efficiency and reduce waste. chinesechemsoc.orgmdpi.comnumberanalytics.com A major goal is the asymmetric synthesis of α-fluorinated ketones to produce chiral molecules with specific stereochemistry, which is crucial for pharmaceutical applications. pharmtech.comnih.govnih.govacs.org Organocatalysis has also emerged as a powerful tool for the enantioselective α-fluorination of carbonyl compounds. nih.govresearchgate.net

Late-Stage Fluorination: Developing methods to introduce fluorine atoms into complex molecules at a late stage of a synthetic sequence is a key objective. nih.gov This allows for the rapid generation of fluorinated analogues of known bioactive compounds and drugs for structure-activity relationship studies. sunyempire.edunih.gov

Expanding Synthetic Utility: α-Fluorinated ketones are not just targets themselves but are increasingly used as versatile building blocks. nih.govwhiterose.ac.uk For instance, they can be converted into other valuable fluorinated structures, such as β-fluoroamines. sunyempire.edu Research also explores their reactivity in various transformations, such as Diels-Alder reactions and cross-coupling reactions, to construct complex molecular architectures. acs.orgacs.org

The compound this compound serves as a fundamental example of an acyclic α-fluorinated ketone. nih.gov Its study provides insights into the reactivity and potential applications of this important class of molecules, contributing to the broader advancements in organofluorine chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-fluorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c1-3(5)4(2)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOQCXPELWJBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379038 | |

| Record name | 3-fluoro-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

814-79-9 | |

| Record name | 3-fluoro-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Butanone and Analogous Fluorinated Ketones

Strategies for C-F Bond Formation in Ketonic Systems

The direct and selective introduction of a fluorine atom adjacent to a ketone functionality presents unique challenges. Several key strategies have emerged to address this, primarily categorized as electrophilic and nucleophilic fluorination, as well as electrochemical methods.

Electrophilic Fluorination Approaches using Reagents (e.g., Selectfluor)

Electrophilic fluorinating reagents are a cornerstone in the synthesis of α-fluoroketones. Among these, Selectfluor (F-TEDA-BF₄) has gained widespread use due to its stability, ease of handling, and commercial availability. thieme-connect.comcore.ac.uk The reaction typically proceeds through the enol or enolate form of the ketone, which attacks the electrophilic fluorine atom of the reagent. sapub.orgnih.gov

The fluorination of ketones, ketals, and enamides can be achieved using Selectfluor. researchgate.net For ketones and ketals, the addition of a catalytic amount of acid, such as sulfuric acid, can facilitate the reaction, leading to faster product formation. researchgate.net This is analogous to the acid catalysis observed in the bromination of ketones. researchgate.net The reactions are generally selective, yielding monofluorinated products. researchgate.net Mechanistic studies on the fluorination of enol esters with Selectfluor suggest a polar two-electron process that goes through an oxygen-stabilized carbenium ion intermediate, rather than a single-electron transfer mechanism involving radical species. core.ac.uknih.gov

The direct α-fluorination of ketones using Selectfluor and similar reagents is a powerful tool for creating α-fluoroketones. core.ac.uk For instance, the reaction of enol esters with Selectfluor provides the corresponding α-fluoroketones under mild conditions and is a common route for synthesizing medicinally important compounds like fluorinated steroids. core.ac.uknih.gov

Nucleophilic Monofluoromethylation and Related Reactions

Nucleophilic fluoromethylation provides an alternative route to fluorinated ketones, particularly for the synthesis of monofluoromethyl ketones. researchgate.net This approach involves the reaction of a nucleophilic "CH₂F" equivalent with an appropriate electrophile. researchgate.netcas.cn Reagents like fluorobis(phenylsulfonyl)methane (B1258845) (FBSM) have been widely used as a source for the fluoromethide anion. researchgate.netorgsyn.org The electron-withdrawing phenylsulfonyl groups in FBSM increase the acidity of the adjacent proton, allowing for easy deprotonation to form a stabilized carbanion that can react with various electrophiles. orgsyn.org

While synthesizing optically enriched monofluoromethyl secondary alcohols has seen considerable progress, the synthesis of their tertiary counterparts remains a challenge. cas.cnnih.gov A highly stereoselective nucleophilic fluoromethylation of aryl ketones has been developed using (R)-PhSO(NTBS)CH₂F, which proceeds via a dynamic kinetic resolution of the chiral α-fluoro carbanions. cas.cn This method has demonstrated excellent stereocontrol at the fluorinated carbon center. cas.cnnih.gov

Electrochemical Fluorination Pathways

Electrochemical methods offer a unique approach to fluorination, often providing access to products that are difficult to obtain through conventional chemical means. For instance, the electrochemical synthesis of 4,4,4-trifluoro-2-butanone has been reported. acs.org

Anodic fluorination of aldehydes and ketones can be achieved using electrolytes like Et₃N·5HF, which is electrochemically stable. lew.ro This method allows for the selective replacement of a formyl hydrogen with a fluorine atom to produce acyl fluorides. lew.ro More recently, electrochemical C(sp³)–H fluorination has emerged as a powerful technique. thieme-connect.com This method can fluorinate unactivated C–H bonds in various molecules, including those containing ketone functionalities. thieme-connect.com The reaction often utilizes Selectfluor as the fluorine source and can be performed at a large scale. thieme-connect.com Furthermore, directing groups can be employed to achieve regioselective electrochemical fluorination of complex molecules like steroids. rsc.org

Enantioselective and Diastereoselective Synthesis of Chiral Fluorinated Ketones

The synthesis of chiral fluorinated ketones with high enantiomeric and diastereomeric purity is of significant interest due to their potential applications in pharmaceuticals. Various catalytic asymmetric methods have been developed to address this challenge.

Asymmetric Alkylation of α-Fluorocyclic Ketones

The asymmetric alkylation of α-fluoroketone enolates is a direct approach to creating chiral α-fluoro ketones. However, the generation of these enolates can be difficult. thieme-connect.com Despite this, successful methods have been developed. For instance, the palladium-catalyzed asymmetric α-arylation of α-fluoroindanones has been achieved with high enantioselectivity using palladium complexes of BINOL-derived monophosphine and Segphos ligands. acs.org

Another approach involves the palladium-catalyzed decarboxylative allylation of allyl β-keto carboxylates, which can be fluorinated prior to the allylation step to produce enantioenriched α-fluoro ketones. thieme-connect.com Additionally, nickel-catalyzed enantioselective α-alkylation of α-enolizable ketones with unactivated alkyl halides has been reported, providing chiral ketones with α-quaternary carbon stereocenters. organic-chemistry.org

Catalytic Enantioselective Addition Reactions to α-Fluorinated Ketones

The catalytic enantioselective addition of various nucleophiles to α-fluorinated ketones represents a powerful strategy for constructing chiral fluorinated tertiary alcohols. researchgate.net

Organocatalytic approaches have been particularly successful. For example, a bifunctional iminophosphorane (BIMP) superbase has been used to facilitate the direct aldol (B89426) addition of aryl methyl ketones to α-fluorinated ketones, yielding α-fluorinated chiral tertiary alcohols with high enantioselectivity. researchgate.net Similarly, the enantioselective addition of organoboron reagents to fluoroketones, controlled by electrostatic interactions, provides access to versatile tertiary homoallylic alcohols. nih.govnih.gov

Furthermore, the direct asymmetric Mannich reaction of branched vinyl or alkynyl α-fluoro ketones with various aldimines, catalyzed by a Zn/ProPhenol system, produces acyclic β-fluoro amines with tetrasubstituted fluorine stereocenters in high yield and stereoselectivity. nih.gov

Chemo- and Stereoselective Reductions of Prochiral Fluorinated Diketones

A powerful strategy for accessing chiral fluorinated hydroxyketones involves the chemo- and stereoselective reduction of prochiral diketones. nih.govacs.org This method circumvents the need for cumbersome protection and deprotection steps, offering a more convergent and efficient synthetic route. acs.org

Commercially available ketoreductase enzymes have demonstrated remarkable efficacy in differentiating between methyl and trifluoromethyl ketones within the same molecule. nih.govacs.org For instance, the reduction of p- and m-trifluoroacetyl substituted acetophenones using various ketoreductases can yield chiral fluorinated hydroxyketones with excellent enantiomeric excess (ee >98%) and high yields. nih.govacs.org

The choice of enzyme and the position of the trifluoroacetyl group on the aromatic ring can significantly influence both the chemoselectivity and stereoselectivity of the reduction. acs.org While some enzymes show consistent selectivity for both p- and m-substituted diketones, others exhibit substrate-dependent variations, which are likely attributable to steric and electronic effects within the enzyme's active site. acs.org For example, while many enzymes favor the reduction of the more activated trifluoromethyl ketone, certain alcohol dehydrogenases (ADHs) can selectively reduce the unactivated methyl ketone, providing a route to valuable (S)-methyl hydroxyketones. nih.govacs.org

A study on the bioreduction of (het)aryl diketones containing both methyl and trifluoromethyl groups revealed that alcohol dehydrogenases (ADHs) can selectively reduce the trifluoroacetyl group. uniovi.es For instance, the ADH from Ralstonia species (RasADH) effectively converted a diketone to the corresponding diol, but by controlling the amount of glucose used for cofactor recycling, it was possible to achieve chemoselective reduction of the trifluoroacetyl group. uniovi.es For the meta-substituted diketone, KRED-NADH-101 provided the corresponding (R)-hydroxyketone with excellent conversion and enantiomeric excess. uniovi.es

These enzymatic methods, often coupled with cofactor regeneration systems, provide a robust and scalable approach to a variety of chiral fluorinated building blocks. uniovi.esrsc.org

Table 1: Examples of Chemo- and Stereoselective Reductions of Prochiral Diketones

| Substrate | Enzyme/Catalyst | Product | Selectivity | Reference |

| p-Trifluoroacetyl acetophenone | Ketoreductase | Chiral fluorinated hydroxyketone | >98% ee | acs.org |

| m-Trifluoroacetyl acetophenone | Ketoreductase | Chiral fluorinated hydroxyketone | >98% ee | acs.org |

| (Het)aryl diketone | RasADH | Diol or (R)-hydroxyketone | High conversion, variable ee | uniovi.es |

| m-Diketone | KRED-NADH-101 | (R)-hydroxyketone | >99% conversion, 98% ee | uniovi.es |

Asymmetric α-Fluorination of Simple Ketones

The direct asymmetric α-fluorination of simple ketones presents a significant challenge in synthetic chemistry but offers a highly valuable route to chiral α-fluorinated carbonyl compounds. europa.euacs.org Recent advancements have focused on the development of novel catalytic systems that can achieve high enantioselectivity. europa.euacs.org

One successful approach involves the use of dual catalytic cycles working in concert: an enamine catalysis cycle and a chiral anion phase-transfer catalysis cycle. europa.eu By matching the enantiomers of the two catalysts, researchers have been able to achieve very high enantiomeric excesses in the α-fluorination of simple ketones. europa.eu This methodology has also been extended to the asymmetric fluorination of ketone- and aldehyde-derived enamides, providing access to versatile α-fluoro imine precursors for medicinally important β-fluoroamines. europa.eu

Another innovative strategy employs a new hydrogen bonding donor (HBD) catalyst to facilitate the enantioselective nucleophilic α-fluorination of racemic α-keto sulfoniums with cesium fluoride (B91410) (CsF). acs.orgnih.gov This catalyst overcomes issues of catalyst deactivation and enables efficient enantiocontrol in the C–F bond formation. acs.orgnih.gov The protocol is particularly effective for producing acyclic tertiary α-fluoro ketones, which are challenging to synthesize using traditional electrophilic fluorination methods. acs.orgnih.gov The reaction proceeds under mild conditions and tolerates a range of substituents on the aromatic ring of the α-keto sulfonium (B1226848) salt, consistently delivering high yields and enantiomeric ratios. acs.org

Primary amine catalysis has also emerged as a powerful tool for the asymmetric α-fluorination of ketones, particularly for acyclic β-ketocarbonyls. rsc.org An interesting phenomenon observed in this system is a reagent-controlled switch of enantioselectivity. By simply changing the fluorinating reagent, a single chiral primary amine catalyst can produce both enantiomers of the fluorinated product with good yields and high enantioselectivity. rsc.org Mechanistic studies suggest that this switch is governed by dual hydrogen-bonding and electrostatic stereocontrolling modes. rsc.org

Table 2: Asymmetric α-Fluorination of Ketones

| Substrate Type | Catalytic System | Key Features | Reference |

| Simple Ketones | Dual enamine and chiral anion phase-transfer catalysis | High enantiomeric excesses | europa.eu |

| Racemic α-keto sulfoniums | Hydrogen bonding donor catalyst with CsF | Effective for acyclic tertiary α-fluoro ketones | acs.orgnih.gov |

| Acyclic β-ketocarbonyls | Chiral primary amine catalyst | Reagent-controlled enantioselectivity switch | rsc.org |

Novel Approaches to Distally Fluorinated Ketones with Applicability to Butanone Derivatives

While the synthesis of α-fluorinated ketones is relatively well-established, the preparation of ketones with fluorine at distal positions (β, γ, etc.) remains a significant challenge. sioc-journal.cn Recent research has opened up new pathways to these valuable compounds, with potential applications for butanone derivatives. sioc-journal.cn

C-H Fluorination Methodologies Tolerant to Carbonyl Groups

Direct C-H fluorination offers an atom-economical approach to synthesizing fluorinated molecules. sioc-journal.cnbeilstein-journals.org However, the inertness of C(sp³)–H bonds and the deactivating effect of nearby carbonyl groups present major hurdles. beilstein-journals.orgrsc.org

A novel strategy utilizes the ketone carbonyl group itself as a directing group in photocatalytic C(sp³)–H fluorination. rsc.orgrsc.org Using a combination of a photosensitizer like benzil, an electrophilic fluorine source such as Selectfluor, and visible light, this method achieves selective β- and γ-fluorination of rigid cyclic and polycyclic ketones. rsc.orgrsc.org The selectivity is dictated by the proximity of the C-H bond to the ketone, proceeding through a proposed 5- or 6-membered transition state. beilstein-journals.org While this method is particularly well-suited for complex, conformationally rigid molecules, it represents a significant step forward in directed radical fluorination. rsc.org

Decarboxylative and Deboronofluorination Strategies

Decarboxylative and deboronofluorination reactions provide alternative routes to fluorinated compounds from readily available carboxylic acids and boronic acids or their derivatives. sioc-journal.cnuga.edu These methods are often advantageous due to their mild reaction conditions and the potential for simplified purification. nih.gov

Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor has been shown to produce alkyl fluorides under mild conditions. beilstein-journals.org This radical-based process is tolerant of various functional groups, including ketones. sioc-journal.cn For instance, the decarboxylative fluorination of tertiary β-keto carboxylic acids can proceed efficiently in the absence of a catalyst or base to yield α-fluoroketones. organic-chemistry.org While this specific example leads to α-fluorination, the broader strategy of decarboxylative fluorination holds promise for accessing distally fluorinated ketones from appropriately substituted carboxylic acids. sioc-journal.cnnih.gov

Olefin Difunctionalization for Fluorinated Ketone Synthesis

The difunctionalization of olefins represents a powerful and convergent approach to constructing complex molecules, including fluorinated ketones. sioc-journal.cnacs.org This strategy involves the simultaneous addition of two different functional groups across a double bond.

One such method is the multicomponent radical acylfluoroalkylation of olefins. nih.gov This reaction, catalyzed by an N-heterocyclic carbene (NHC), brings together an olefin, a commercially available aromatic aldehyde, and a fluoroalkyl reagent to generate a wide array of functionalized ketones with diverse fluorine substituents in high yields and with complete regioselectivity. nih.gov The versatility of this approach has been demonstrated through its application in the late-stage functionalization of pharmaceutical skeletons. nih.gov

Electrochemical methods also offer a green and efficient way to achieve olefin difunctionalization. rsc.org For example, the electrochemical oxidation of a styrene (B11656) in the presence of N-hydroxyphthalimide can produce α-oxygenated ketones. rsc.org While not a direct fluorination method, this highlights the potential of electrochemical strategies to create ketone backbones that could be subsequently fluorinated or derived from fluorinated starting materials.

Ring-Opening Fluorination Reactions via Radical Clock Strategy

Ring-opening reactions of strained carbocycles provide a unique entry point for the synthesis of distally fluorinated ketones. sioc-journal.cn This approach relies on a "radical clock" strategy, where a radical is generated, and the subsequent ring-opening and functionalization lead to the desired product. sioc-journal.cn

A silver-catalyzed ring-opening fluorination of cyclopropanols and cyclobutanols using Selectfluor has been developed to synthesize β- and γ-fluoroalkyl ketones, respectively. researchgate.netmdpi.com The reaction proceeds through a radical pathway and offers good regioselectivity. researchgate.netmdpi.com Similarly, manganese-catalyzed ring-opening reactions of cyclobutanols can generate γ-chloro alkyl ketones, demonstrating the utility of this strategy for installing functional groups at the γ-position. researchgate.net These methods provide direct access to distally functionalized ketones that would be difficult to obtain through other means. sioc-journal.cn

Green Chemistry Perspectives in Fluorinated Ketone Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of fluorinated compounds. dovepress.comresearchgate.netrroij.com Traditional methods for producing fluorinated ketones often rely on harsh reagents, such as elemental fluorine (F₂) or hydrogen fluoride (HF), and energy-intensive conditions, presenting significant safety and environmental challenges. acs.org Consequently, the development of more sustainable and environmentally benign methodologies is a key focus in modern organic synthesis. dovepress.com These greener approaches include electrochemical synthesis, photoredox catalysis, continuous flow chemistry, and biocatalysis, which offer advantages in terms of safety, efficiency, and waste reduction. acs.orgorganic-chemistry.orgmit.eduescholarship.org

Electrochemical Synthesis

Electrosynthesis has emerged as a powerful and sustainable alternative for constructing fluorinated ketones, avoiding the need for chemical oxidants and thereby reducing waste. organic-chemistry.org A notable example is the electrochemical synthesis of fluorinated ketones from enol acetates and sodium perfluoroalkyl sulfinates (RƒSO₂Na). This method proceeds under constant current conditions in an undivided electrochemical cell. The process involves the electrochemical generation of perfluoroalkyl radicals, which then add to the enol acetates to yield the desired fluorinated ketones. organic-chemistry.org

This technique is cost-effective and compatible with a range of substrates, including aryl, alkyl, and heteroaryl enol acetates. organic-chemistry.org The use of enol acetates is particularly advantageous due to their stability in the aqueous media often used for electrolysis. organic-chemistry.org Optimization studies have shown that high conversions and product yields can be achieved even without a supporting electrolyte, further simplifying the process. organic-chemistry.org

Table 1: Electrochemical Synthesis of Various Fluorinated Ketones This table presents a selection of fluorinated ketones synthesized using an electrochemical method from enol acetates and sodium perfluoroalkyl sulfinates, demonstrating the versatility of the approach.

| Enol Acetate Substrate | Perfluoroalkyl Source | Product | Yield (%) |

| 1-Phenylvinyl acetate | CF₃SO₂Na | 2,2,2-Trifluoro-1-phenylethan-1-one | 85% |

| 1-Cyclohexenyl acetate | CF₃SO₂Na | 2-(Trifluoromethyl)cyclohexan-1-one | 75% |

| Prop-1-en-2-yl acetate | CF₃SO₂Na | 3,3,3-Trifluoropropan-2-one | 68% |

| 1-(4-Methoxyphenyl)vinyl acetate | CF₃SO₂Na | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-one | 81% |

Data sourced from Vil' et al., Org. Lett., 2021. organic-chemistry.org

Photoredox and Flow Chemistry

Visible-light photoredox catalysis offers a sustainable pathway for generating fluoroalkyl radicals under mild conditions. acs.org These methods often exhibit high selectivity and broad functional group tolerance, making them suitable for complex molecule synthesis. acs.org When combined with continuous flow technology, the safety and scalability of these reactions can be significantly enhanced. mit.edursc.org

Flow chemistry is particularly advantageous for reactions involving hazardous or gaseous reagents, such as fluoroform (HFC-23), a potent greenhouse gas that can be repurposed as a trifluoromethyl source. mit.edursc.org Continuous flow reactors, like tube-in-tube or microreactors, improve gas-liquid mixing, enhance heat and mass transfer, and allow for precise control over reaction parameters, leading to higher yields and shorter reaction times compared to batch processes. mit.edursc.orgacs.org

For instance, the α-trifluoromethylation of ketones has been successfully demonstrated in a continuous-flow system. nih.gov In a two-step process, the ketone is first converted to its silyl (B83357) enol ether, which is then mixed with a CF₃ radical source and irradiated with visible light in the presence of an inexpensive photoredox catalyst like Eosin Y. The entire process can be completed in as little as 20 minutes. nih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for Fluoroalkylation This table highlights the advantages of continuous flow systems over traditional batch reactions for fluoroalkylation processes, showcasing improved productivity and efficiency.

| Reaction Type | Reagents | System | Residence/Reaction Time | Productivity/Yield | Reference |

| Defluorosilylation | HFC-23, Lithium Silanide | Batch | 3 hours | - | acs.org |

| Defluorosilylation | HFC-23, Lithium Silanide | Flow | 2.5 minutes | 86-fold increase in space-time yield | acs.org |

| α-Trifluoromethylation | Ketones, CF₃I, Eosin Y | Flow | 20 minutes | High yield | nih.gov |

| Trifluoromethylation | Ketones, Fluoroform, KOt-Bu | Flow | <1 minute | Complete consumption of fluoroform | mit.edursc.org |

Biocatalysis

Biocatalysis represents a cornerstone of green chemistry, utilizing enzymes to perform chemical transformations with high selectivity under mild, aqueous conditions. escholarship.orgnih.gov While naturally occurring fluorine-processing enzymes are rare, several enzyme classes have been repurposed for the synthesis of chiral organofluorines. escholarship.orgacsgcipr.org

Aldolases, for example, can catalyze C-C bond formation using fluorinated substrates. Type II pyruvate (B1213749) aldolases have been shown to accept fluoropyruvate as a nucleophilic substrate in aldol addition reactions, providing access to value-added organofluorines. escholarship.org This approach opens a pathway for the synthesis of complex molecules with fluorine-containing stereocenters. escholarship.org

Another green strategy involves the use of oxidoreductases. The laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system, for instance, can selectively oxidize secondary alcohols to the corresponding ketones using molecular oxygen as the ultimate oxidant, with water as the only byproduct. uniovi.es This enzymatic oxidation could be applied to fluorinated alcohol precursors, providing a clean and efficient route to fluorinated ketones. uniovi.es

Mechanistic Investigations and Reactivity Profiling of 3 Fluoro 2 Butanone

Fundamental Reactivity of α-Fluorinated Ketones

The introduction of a fluorine atom at the α-position to a carbonyl group, as seen in 3-fluoro-2-butanone, profoundly alters the molecule's electronic properties and reactivity. This section explores the fundamental consequences of α-fluorination on carbonyl chemistry.

The high electronegativity of fluorine significantly enhances the electrophilicity of the adjacent carbonyl carbon. This effect is primarily due to the strong inductive electron withdrawal by the fluorine atom, which polarizes the C-F bond and, in turn, the C-C and C=O bonds. This increased partial positive charge on the carbonyl carbon makes α-fluorinated ketones more susceptible to nucleophilic attack compared to their non-fluorinated counterparts. beilstein-journals.orgnih.gov

A direct consequence of this heightened electrophilicity is the increased stability of hydrates. α-Fluorinated ketones, including this compound, readily form stable gem-diol hydrates in the presence of water. sapub.orgnih.gov This phenomenon is particularly pronounced in compounds with multiple fluorine substituents on the α-carbon. sapub.org The stability of these hydrates is attributed to the electron-withdrawing nature of the fluorine atom, which stabilizes the tetrahedral intermediate formed upon water addition. nih.gov In some cases, the equilibrium can strongly favor the hydrate (B1144303) form, and anhydrous conditions are necessary to maintain the ketone form. sapub.org

| Property | Effect of α-Fluorination | Underlying Reason |

|---|---|---|

| Carbonyl Electrophilicity | Increased | Inductive electron withdrawal by fluorine. beilstein-journals.orgnih.gov |

| Hydrate Stability | Increased | Stabilization of the tetrahedral gem-diol intermediate. sapub.orgnih.gov |

The conformation of α-fluoroketones plays a crucial role in their reactivity, governed by stereoelectronic effects. Computational studies and experimental observations have shown that the conformational preferences of α-fluoroketones can influence their reactivity towards nucleophiles, such as in borohydride (B1222165) reduction. beilstein-journals.orgnih.gov For optimal reactivity, it is believed that the C-F bond should be orthogonal to the carbonyl group to allow for effective orbital overlap. beilstein-journals.org

However, studies on various α-halogenated ketones have revealed that α-fluoro ketones are slightly less reactive than their chloro and bromo analogues in borohydride reductions. beilstein-journals.orgnih.govnih.gov This reduced reactivity is attributed to the higher energy barrier for the α-fluoro ketone to adopt the reactive conformation where the C-F bond is orthogonal to the carbonyl group. beilstein-journals.org The tightly held, non-polarizable lone pairs of fluorine may experience significant repulsion with the filled C=O π-orbital in this conformation. nih.gov

Analysis of the O=C–C–F dihedral angle in α-fluoroketones reveals a preference for a near-antiperiplanar conformation, which is energetically more favorable than a syn conformation. acs.orgacs.org This preference is driven by the dipole-dipole interaction between the C-F and C=O bonds, which tend to adopt a nearly antiparallel orientation to minimize unfavorable parallel alignment. acs.org

| α-Halogenated Ketone | Relative Reactivity | Reason |

|---|---|---|

| α-Fluoro Ketone | Less Reactive | Higher energy barrier to adopt the reactive orthogonal conformation. beilstein-journals.org |

| α-Chloro Ketone | More Reactive | Lower energy barrier to adopt the reactive conformation. beilstein-journals.org |

| α-Bromo Ketone | More Reactive | Lower energy barrier to adopt the reactive conformation. beilstein-journals.org |

Influence of Fluorine Substitution on Carbonyl Electrophilicity and Hydrate Stability

Reaction Mechanisms in Fluorination and Derivatization

The synthesis of this compound and its subsequent chemical transformations are governed by specific mechanistic principles, including the critical role of keto-enol tautomerism and the influence of steric and electronic factors.

The fluorination of ketones, including the synthesis of this compound, typically proceeds through an enol or enolate intermediate. sapub.orgscispace.comrsc.org The mechanism involves the reaction of the electron-rich enol tautomer with an electrophilic fluorinating agent. rsc.orgnih.gov The rate and success of the fluorination are therefore highly dependent on the extent of enolization. sapub.orgscispace.com

Ketones that readily form enols tend to react more rapidly with electrophilic fluorinating reagents like Selectfluor®. sapub.orgscispace.com The enolization process can be influenced by reaction conditions, such as the presence of acidic or basic catalysts. scispace.com In some cases, the enol form is the predominant tautomer in solution, facilitating fluorination. sapub.org Conversely, for ketones where the keto form is significantly more stable and enolization is slow, the fluorination reaction is often sluggish. sapub.orgscispace.com

Quantum mechanical calculations have shown that perfluorination can significantly shift the keto-enol equilibrium towards the enol tautomer. mit.edu This shift is attributed to the stabilization of the enol by hyperconjugative interactions and the destabilization of the keto tautomer by the inductive effects of the fluorine atoms. mit.edu

Both steric and electronic factors play a crucial role in determining the outcome of fluorination and derivatization reactions of ketones. sapub.orgscispace.comresearchgate.net The regioselectivity of fluorination in unsymmetrical ketones is influenced by the substitution pattern around the carbonyl group. For instance, in the enantioselective fluorination of 3-substituted cyclohexanones, the reaction occurs away from the more substituted site, suggesting steric control. princeton.edu

The nature of the fluorinating agent also impacts the reaction. Bulky reagents like Selectfluor® can be sensitive to steric hindrance at the reaction site. sapub.org Electronic factors, such as the stability of the enol intermediate, also govern reactivity. Ketones with highly stable enol tautomers may, in some cases, be unreactive towards certain fluorinating agents due to a combination of steric and electronic effects. sapub.org

In derivatization reactions, the enhanced electrophilicity of the carbonyl group in α-fluoroketones dictates their reactivity towards nucleophiles. However, as noted in the borohydride reduction, stereoelectronic factors can sometimes lead to counterintuitive reactivity trends. beilstein-journals.org

Role of Keto-Enol Tautomerism in Fluorination Processes

Derivatization Pathways and Functional Group Transformations of Fluorinated Ketones

α-Fluoroketones like this compound are versatile intermediates for the synthesis of other fluorinated compounds. researchgate.net Their reactivity allows for a range of functional group transformations.

One common derivatization pathway is the reaction with nucleophiles at the carbonyl carbon. For example, reactions with Grignard reagents or alkynyllithium reagents can lead to the formation of tertiary alcohols or other substituted products. researchgate.net The resulting products from these reactions can serve as building blocks for more complex molecules. researchgate.net

Another important transformation is the reduction of the carbonyl group. While borohydride reduction yields the corresponding fluoroalcohol, other reducing agents and conditions can be employed to achieve different outcomes. researchgate.net For instance, certain enzymatic reductions can lead to hydrodefluorination, converting the α-fluoroketone back to the parent ketone. whiterose.ac.ukresearchgate.net

The fluorine atom itself can also be a site for further reactions, although the C-F bond is generally strong. google.com In some cases, particularly with α-amino-α'-fluoro ketones, the compound can be unstable and undergo elimination of the fluoride (B91410) ion. nih.gov Additionally, α-fluoroketones can be converted to other functional groups, such as α-fluorinated amides or esters, through various synthetic routes.

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Nucleophilic Addition | Grignard reagents, Organolithium reagents | Tertiary alcohols |

| Reduction | Sodium borohydride | Fluoroalcohols |

| Hydrodefluorination | Transaminases (enzymatic) | Ketones whiterose.ac.ukresearchgate.net |

| Conversion to Amides | Various (e.g., via Beckmann rearrangement of oximes) | Fluorinated amides |

| Coupling Reactions | Arylboronic acids (with α-bromo-α-fluoroketones) | α-Fluoro-α-aryl ketones rsc.org |

Advanced Analytical and Spectroscopic Characterization of 3 Fluoro 2 Butanone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique for probing the structure and conformational landscape of molecules in solution. nih.gov For 3-fluoro-2-butanone, both ¹H and ¹⁹F NMR are indispensable tools.

The ¹H NMR spectrum of this compound provides key information for its structural verification. The signals corresponding to the different protons in the molecule are split due to coupling with the adjacent fluorine atom, a phenomenon known as H-F coupling. researchgate.net This results in characteristic multiplet patterns that allow for the unambiguous assignment of each proton. For instance, the proton on the same carbon as the fluorine (H-3) appears as a doublet of quartets, while the methyl protons adjacent to the carbonyl group (H-1) and the methyl protons on the fluorinated carbon (H-4) also exhibit splitting due to H-F coupling. researchgate.net

Similarly, the ¹⁹F NMR spectrum provides a direct observation of the fluorine environment. nih.gov The chemical shift of the fluorine atom is influenced by the surrounding electron density, and its signal is split by the adjacent protons. The coupling constants observed in both ¹H and ¹⁹F spectra are crucial for confirming the connectivity of the atoms within the molecule.

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| ¹H (CH₃CO) | ~2.2 ppm | Doublet | |

| ¹H (CHF) | ~4.8 ppm | Doublet of Quartets | |

| ¹H (CH₃CF) | ~1.4 ppm | Doublet of Doublets |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

The presence of the fluorine atom in this compound introduces significant stereoelectronic effects that influence its conformational preferences. nih.gov NMR spectroscopy is a primary method for investigating these conformational equilibria in solution. nih.gov By analyzing the coupling constants and, in some cases, through the use of variable temperature NMR studies, the relative populations of different rotational isomers (rotamers) can be determined. nih.govauremn.org.br For fluoroalkanones, the gauche and anti conformations with respect to the C-F and C=O bonds are of particular interest. The relative stability of these conformers is dictated by a balance of steric and electronic interactions, including the potential for intramolecular hydrogen bonding in related fluorohydrins. researchgate.net

Application of 1H and 19F NMR for Structural Assignments

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule. For this compound, the most prominent features in its IR and Raman spectra are the stretching vibrations of the carbonyl (C=O) and carbon-fluorine (C-F) bonds.

The C=O stretching frequency is typically observed in the region of 1700-1725 cm⁻¹ and is a strong, sharp band in the IR spectrum. The exact position of this band can be influenced by the electronegativity of the adjacent fluorine atom. The C-F stretching vibration gives rise to a strong absorption in the IR spectrum, typically in the 1000-1400 cm⁻¹ region. Raman spectroscopy provides complementary information, particularly for more symmetric vibrations.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity in IR | Intensity in Raman |

|---|---|---|---|

| C=O Stretch | 1715 - 1740 | Strong | Medium |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. vwr.com For this compound, with a molecular formula of C₄H₇FO, the calculated monoisotopic mass is 90.048093 Da. nih.govchemspider.com The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural clues. Common fragmentation pathways for ketones involve cleavage adjacent to the carbonyl group (α-cleavage). For this compound, this can lead to the formation of characteristic fragment ions, helping to confirm the arrangement of atoms within the molecule.

X-ray Diffraction for Solid-State Structural Determination

While NMR and vibrational spectroscopy provide detailed information about the structure and conformation in solution and the gas phase, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Computational Chemistry and Theoretical Studies of 3 Fluoro 2 Butanone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the distribution of electrons within 3-Fluoro-2-butanone and how this distribution governs its chemical behavior. These calculations provide quantitative data on molecular orbitals, charge distributions, and reactivity indices.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometry, predict vibrational frequencies, and determine various electronic characteristics. nih.govacs.org

Key applications include the calculation of global reactivity descriptors, which are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net Other descriptors such as chemical hardness (η), softness (σ), and electronegativity (χ) can also be calculated to provide a comprehensive picture of the molecule's reactivity. researchgate.net

| Descriptor | Definition | Predicted Value (Illustrative) |

| EHOMO | Energy of Highest Occupied Molecular Orbital | -11.5 eV |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -0.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 10.7 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 5.35 eV |

| Chemical Softness (σ) | 1 / η | 0.187 eV-1 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 6.15 eV |

Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.

For higher accuracy, particularly in the calculation of electron correlation effects, ab initio methods such as Møller-Plesset perturbation theory (MP2) are employed. nih.gov While computationally more demanding than DFT, the MP2 method provides more reliable conformational energies and can be crucial for studying systems where dispersion forces are significant. nih.govacs.org In the context of this compound, MP2 calculations are valuable for refining the geometries of different conformers and providing benchmark energy values against which DFT results can be compared. acs.org This level of theory is particularly useful for accurately mapping the potential energy surface and determining the energy barriers to internal rotation.

Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wavefunction in terms of the familiar Lewis structures of classical chemistry, such as bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This method provides quantitative insight into intramolecular delocalization and hyperconjugative interactions by examining the "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. jcsp.org.pkcdnsciencepub.com

For this compound, NBO analysis can quantify the stabilization energy (E(2)) associated with interactions like the delocalization of lone pair electrons from the oxygen (nO) or fluorine (nF) atoms into neighboring antibonding orbitals (σ). These interactions, particularly the n → σ delocalizations, are key to understanding stereoelectronic effects that influence the molecule's conformational preferences and reactivity. cdnsciencepub.comd-nb.info

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) |

| LP (1) O | σ* (C2-C3) | 2.1 |

| LP (1) O | σ* (C1-C2) | 1.8 |

| LP (1) F | σ* (C2-C3) | 0.6 |

| LP (1) F | σ* (C3-C4) | 1.1 |

| σ (C3-H) | σ* (C2=O) | 2.5 |

Note: LP denotes a lone pair. E(2) estimates the stabilization energy from the i → j delocalization. Values are illustrative.

Ab Initio Molecular Orbital Methods (e.g., MP2)

Conformational Analysis and Energy Landscape Mapping

The presence of a rotatable single bond between the carbonyl carbon (C2) and the fluorine-bearing carbon (C3) allows this compound to exist in different spatial arrangements, or conformations. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states that connect them on the potential energy landscape.

Theoretical methods like DFT and MP2 are used to perform a systematic scan of the potential energy surface by incrementally changing the dihedral angle of the C-C-C-F backbone. acs.org This process maps out the relative energies of all possible rotational isomers (rotamers). For this compound, key conformers would include those where the fluorine atom is gauche or anti with respect to the carbonyl group. The calculations reveal the most stable conformer and the energy barriers that must be overcome for the molecule to rotate from one conformer to another.

| Conformer | Dihedral Angle (O=C2-C3-F) (Illustrative) | Relative Energy (kcal/mol) |

| Gauche | ~60° | 0.00 (most stable) |

| Anti | ~180° | 1.5 |

| Transition State 1 | ~0° (eclipsed) | 4.5 |

| Transition State 2 | ~120° (eclipsed) | 3.8 |

Note: Energies are relative to the most stable conformer. The exact values depend on the level of theory and solvent model.

Intermolecular Interactions and Supramolecular Assemblies

While quantum chemical calculations often focus on single molecules, they are also essential for understanding how molecules of this compound interact with each other and with other molecules in the liquid or solid state. These non-covalent interactions govern many of its physical properties, such as boiling point and solubility.

Classical hydrogen bonding involves a hydrogen atom bonded to a highly electronegative atom (like O, N, or F). While this compound has no such hydrogen atoms and therefore cannot act as a hydrogen bond donor, its oxygen and fluorine atoms possess lone pairs of electrons and can act as hydrogen bond acceptors. nih.gov

Theoretical studies can model the interactions between this compound and potential hydrogen bond donor molecules. Computational analyses reveal the geometry and strength of weak hydrogen bonds such as C–H···O and C–H···F. iucr.org Although individually weak, these interactions can collectively play a significant role in the formation of larger supramolecular assemblies. researchgate.net Methods like NBO and the Quantum Theory of Atoms in Molecules (AIM) are used to characterize these interactions by analyzing charge transfer and the topology of the electron density. d-nb.info

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its electrophilic and nucleophilic reactive sites. The MEP surface is mapped onto the molecule's electron density, with different colors representing varying electrostatic potential values. Typically, red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue signifies areas of most positive potential (electron-deficient, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.

For this compound, while specific dedicated MEP studies are not widely available in published literature, its electrostatic potential distribution can be inferred from analyses of similar α-fluoroketones and other fluorinated organic compounds. sigmaaldrich.comchemrxiv.org The MEP map of this compound is dominated by the influence of its two most electronegative atoms: oxygen and fluorine.

The most negative potential (red region) is concentrated around the carbonyl oxygen atom due to the presence of its lone pair electrons and the C=O bond's polarity. This region is the primary site for electrophilic attack. The fluorine atom, being highly electronegative, also creates a region of negative potential, though generally less intense than that of the carbonyl oxygen.

Conversely, the most electron-deficient (blue region) is located around the hydrogen atoms of the methyl groups, and particularly the hydrogen on the fluorinated carbon (α-carbon). The carbonyl carbon atom is also an electrophilic center, characterized by a positive electrostatic potential, making it susceptible to attack by nucleophiles. The presence of the adjacent fluorine atom further enhances the electrophilicity of this carbonyl carbon. Analysis of similar fluorinated molecules shows that the polarization of neighboring C-H bonds by a C-F bond can significantly impact the molecular surface potential. chemrxiv.org

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Carbonyl Oxygen (O) | Highly Negative (Electron-Rich) | Site for electrophilic attack, protonation |

| Carbonyl Carbon (C=O) | Positive (Electron-Deficient) | Site for nucleophilic attack |

| Fluorine Atom (F) | Negative (Electron-Rich) | Influences local charge distribution |

| α-Hydrogen (H on C-F) | Positive (Electron-Deficient) | Potential site for weak interactions |

This table is generated based on established principles of MEP analysis and data from analogous fluorinated ketones. chemrxiv.orgebi.ac.uk

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling and the analysis of associated transition states are fundamental to understanding the reactivity and mechanisms of chemical transformations. For this compound, computational studies focus on identifying the stable ground-state conformations, which are the starting points for any reaction, and then modeling the energetic profiles of pathways to various products.

A critical aspect of this compound's chemistry is its conformational isomerism. Theoretical investigations have shown that the molecule exists primarily in two stable conformations: gauche and cis (with respect to the F-C-C=O dihedral angle). researchgate.net The relative stability of these conformers is influenced by the solvent environment. Ab initio calculations and NMR studies have been used to determine the energy differences between these states. researchgate.net

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Energy Difference (E_cis - E_gauche) in Vapor Phase (kcal/mol) | Prevailing Conformer in Vapor |

|---|---|---|

| Gauche | 0.0 | Gauche |

Data sourced from theoretical investigations on the conformational isomerism of 3-fluorobutan-2-one. researchgate.net Note: The energy difference in the vapor phase is reported as 0.0 kcal/mol, with the gauche conformer being predominant. researchgate.net This difference changes significantly in solvents of varying polarity. researchgate.net

The reactivity of α-fluoroketones is known to be influenced by these conformational preferences. For a reaction to occur, such as a nucleophilic addition to the carbonyl group, the molecule often needs to adopt a specific conformation, known as the reactive conformation. Transition state analysis for such reactions involves locating the highest energy point along the reaction coordinate, the transition state (TS). The energy of this TS determines the activation energy barrier for the reaction.

For α-fluoroketones, it has been suggested through computational studies that reactive conformations, where the carbon-halogen bond is orthogonal to the carbonyl group for optimal orbital overlap, are energetically disfavored compared to their chloro- and bromo- counterparts. This leads to a higher energy barrier to reach the transition state, potentially making α-fluoroketones slightly less reactive than might be expected based solely on electronegativity arguments. For example, in the borohydride (B1222165) reduction of related α-halogenated ketones, the fluoro derivatives display slightly lower reactivity, an effect attributed to the higher energy barrier needed to access the reactive transition state conformation.

Modeling the reaction pathways of this compound would therefore involve:

Optimizing the geometries of the stable gauche and cis ground-state conformers.

Modeling the approach of a reactant (e.g., a nucleophile or radical).

Locating the transition state structure for each potential reaction pathway originating from the different conformers.

Calculating the activation energies to determine the most favorable reaction pathway.

These computational models provide a molecular-level understanding of why certain products are formed and at what rates, guided by the intricate balance of steric and electronic effects within the transition state.

Biochemical Interactions and Molecular Mechanisms of Fluorinated Ketones Non Clinical Focus

Exploration of Molecular Binding and Interaction Sites

The binding of fluorinated ketones to biomolecules, particularly enzymes, is largely governed by the electrophilic nature of the carbonyl carbon. The presence of one or more fluorine atoms on the α-carbon significantly withdraws electron density from the carbonyl group, making it more susceptible to nucleophilic attack by amino acid residues within an enzyme's active site. mdpi.comnih.gov This enhanced reactivity is a key factor in their ability to form stable interactions.

It can be inferred that a small molecule like 3-fluoro-2-butanone would likely engage in similar interactions. The carbonyl oxygen would act as a hydrogen bond acceptor, while the fluorine atom could also participate in hydrogen bonding or other polar interactions. The methyl groups would likely form van der Waals interactions within a hydrophobic pocket of a binding site.

Table 1: Potential Molecular Interactions of this compound in a Hypothetical Enzyme Active Site

| Interaction Type | Potential Interacting Residues | Moiety of this compound Involved |

| Hydrogen Bonding | Serine, Threonine, Tyrosine, Aspartate, Glutamate, Histidine | Carbonyl oxygen, Fluorine |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine, Phenylalanine | Methyl groups |

| van der Waals Forces | General active site residues | Entire molecule |

| Covalent (Hemiketal) | Serine, Cysteine | Carbonyl carbon |

Mechanistic Studies of Enzyme Inhibition by Fluorinated Ketones (e.g., Carboxylesterases)

Fluorinated ketones are well-documented inhibitors of a variety of hydrolytic enzymes, including serine proteases, esterases, and lipases. mdpi.comnih.gov Carboxylesterases (CEs), a family of serine hydrolases, are particularly relevant targets. nih.gov The mechanism of inhibition typically involves the formation of a stable, covalent adduct between the fluorinated ketone and a key catalytic residue, most commonly a serine in the active site. nih.govnih.gov

The inhibition process often proceeds through the formation of a tetrahedral hemiketal intermediate, which mimics the transition state of the normal enzymatic reaction of substrate hydrolysis. nih.govcnr.it The high stability of this intermediate, conferred by the electron-withdrawing fluorine atom, effectively traps the enzyme in an inactive state. The inhibition can be reversible or irreversible, with monofluoromethyl ketones often acting as irreversible inhibitors. mdpi.com

Studies on various fluorinated ketones have shed light on this inhibitory mechanism. For example, trifluoromethyl ketones (TFMKs) are known to be potent reversible inhibitors of carboxylesterases. nih.gov The degree of fluorination has been shown to correlate with the inhibitory potency, with increased fluorination leading to a more electrophilic carbonyl carbon and thus a more stable hemiketal adduct. nih.gov While specific kinetic data for this compound is not extensively published, the principles derived from studies on other monofluorinated ketones suggest it would act as a competent inhibitor of carboxylesterases. cas.cnolemiss.edu The inhibition mechanism for a generic carboxylesterase by a fluorinated ketone is depicted below.

Table 2: Key Steps in the Inhibition of Carboxylesterase by a Fluorinated Ketone

| Step | Description |

| 1. Initial Binding | The fluorinated ketone enters the active site of the carboxylesterase. |

| 2. Nucleophilic Attack | The catalytic serine residue's hydroxyl group performs a nucleophilic attack on the electrophilic carbonyl carbon of the ketone. |

| 3. Hemiketal Formation | A tetrahedral hemiketal intermediate is formed. The stability of this intermediate is enhanced by the electron-withdrawing fluorine atom. |

| 4. Enzyme Inhibition | The stable hemiketal adduct effectively inactivates the enzyme, preventing it from processing its natural substrate. |

Development of Fluorinated Ketones as Molecular Probes

The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 (¹⁹F) nucleus make fluorinated compounds, including ketones, valuable as molecular probes for studying biochemical interactions. pharma-industry-review.comcfplus.cz The ¹⁹F nucleus has a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift range that is highly sensitive to the local chemical environment. cfplus.cz This sensitivity allows for the detection of subtle changes in protein conformation, ligand binding, and other molecular events. acs.org

Fluorinated ketones can be designed as probes that report on their binding to a target protein. nih.gov Upon binding, the ¹⁹F NMR signal of the fluorinated ketone can exhibit changes in its chemical shift, line width, and relaxation properties, providing information about the binding event and the nature of the binding site.

While the use of this compound specifically as a molecular probe is not widely documented, the principles are broadly applicable. A small, fluorinated molecule like this compound could serve as a fragment in fragment-based drug discovery screens using ¹⁹F NMR. In such a screen, a library of small fluorinated compounds is tested for binding to a target protein, and "hits" are identified by changes in their ¹⁹F NMR signals.

Table 3: Properties of ¹⁹F Nucleus for NMR Probing

| Property | Significance for Molecular Probing |

| High Gyromagnetic Ratio | Leads to high sensitivity in NMR experiments. |

| 100% Natural Abundance | Maximizes the signal intensity without the need for isotopic enrichment. |

| Large Chemical Shift Range | Provides high resolution and sensitivity to changes in the local electronic environment upon binding. |

| Low Biological Abundance | Results in a "clean" NMR spectrum with no background signals from the biological sample. |

Environmental Fate and Degradation Mechanisms of Fluorinated Ketones

Biodegradation Pathways and Microbial Transformations

Despite the stability of the C-F bond, microorganisms have evolved mechanisms to transform and, in some cases, fully mineralize organofluorine compounds. nih.govresearchgate.net The small size of the fluorine atom allows many fluorinated substances to be accepted as substrates by enzymes that would otherwise act on non-fluorinated analogues. ucd.ieresearchgate.net Microbial catabolism of these compounds can proceed along established metabolic pathways, potentially leading to the formation of dead-end fluorinated metabolites or the release of fluoride (B91410) ions from an unstable intermediate. researchgate.net

Enzymatic cleavage of the C-F bond is a critical step in the biodegradation of fluorinated compounds. Several types of enzymes have been identified with the ability to catalyze this reaction.

Hydrolytic Dehalogenases: Fluoroacetate dehalogenases, for example, are known to defluorinate fluoroacetic acid to produce glycolic acid. whiterose.ac.uk

Oxygenases: Cytochrome P450 enzymes can catalyze the metabolic defluorination of fluorinated aromatic compounds. annualreviews.org The typical mechanism involves hydroxylation at a carbon atom adjacent to the one bearing the fluorine atom. This creates an unstable intermediate that subsequently eliminates hydrogen fluoride to yield a ketone or acyl halide. annualreviews.org

Transaminases (TAs): A biocatalytic approach using transaminases has demonstrated a promiscuous ability to perform hydrodefluorination on α-fluoroketones. whiterose.ac.ukresearchgate.net This process involves the reductive dehalogenation of the C-F bond. Studies using TAs from Chromobacterium violaceum and Arthrobacter sp. have shown that α-fluoroketones can be converted to their corresponding defluorinated ketones with high efficiency under mild, aqueous conditions. whiterose.ac.ukresearchgate.net The reaction requires an amine donor, such as 2-propylamine, and produces the defluorinated ketone, acetone, ammonia, and hydrogen fluoride as by-products. whiterose.ac.uk

Enoyl-CoA Hydratases/Hydrolases: In anaerobic degradation pathways, such as that for 2-fluorobenzoate, enoyl-CoA hydratases have been identified as the enzymes responsible for defluorination. frontiersin.org They act on fluorinated intermediates, leading to the cleavage of the C-F bond. frontiersin.org

| Enzyme Class | Specific Enzyme Example | Substrate Type | Mechanism/Reaction | Products | Source |

|---|---|---|---|---|---|

| Transaminase (TA) | CV-TA (Chromobacterium violaceum), ArR-TA (Arthrobacter sp.) | α-Fluoroketones | Reductive dehalogenation (Hydrodefluorination) | Corresponding ketone, ammonia, hydrogen fluoride | whiterose.ac.ukresearchgate.net |

| Oxygenase | Cytochrome P450 | Aliphatic and aromatic organofluorines | α-Hydroxylation followed by HF elimination | Ketone or acyl halide, fluoride ion | annualreviews.org |

| Hydrolase | Fluoroacetate dehalogenase | Fluoroacetic acid | Hydrolytic dehalogenation | Glycolic acid, fluoride ion | whiterose.ac.uk |

| Enoyl-CoA Hydratase/Hydrolase | - | Fluorinated enoyl-CoA | Hydration and subsequent defluorination | Defluorinated metabolic intermediates | frontiersin.org |

Various microorganisms can metabolize organofluorine compounds, utilizing them as a source of carbon and energy or simply transforming them into other substances. ucd.ienih.gov The pathways for biotransformation can be diverse.

Research has shown that environmental bacteria such as Bacillus and Pseudomonas can utilize the fluorinated pharmaceutical fluoxetine (B1211875) as a sole carbon and energy source. researchgate.net A notable example of complete mineralization is the degradation of fluorobenzene (B45895) by Burkholderia fungorum FLU100. This bacterium metabolizes fluorobenzene via 3-fluorocatechol (B141901) to 2-fluoromuconate. researchgate.net For a long time, 2-fluoromuconate was considered a persistent "dead-end" metabolite, but B. fungorum FLU100 is capable of metabolizing it completely, which represents a significant finding in the understanding of fluoroaromatic degradation. researchgate.net

The interaction of microorganisms with fluorinated compounds can sometimes lead to the generation of toxic metabolites, which is an environmental concern. ucd.ie However, these same biotransformation processes can be harnessed for biotechnological applications, including the synthesis of valuable fluorinated chemicals. ucd.ie

Enzymatic Defluorination Studies

Abiotic Degradation Processes

In addition to biological breakdown, abiotic processes can contribute to the degradation of fluorinated ketones in the environment. For certain fluorinated ketones, particularly in the atmosphere, photolysis (degradation by sunlight) is a primary removal mechanism. nist.govacs.org

For example, studies on perfluoro-2-methyl-3-pentanone revealed that its atmospheric lifetime is short, on the order of days, primarily due to photolysis. nist.govresearchgate.net This rapid degradation in the lower atmosphere prevents it from persisting and contributing significantly to global warming. nist.gov In contrast, its non-fluorinated analogue, 2-methyl-3-pentanone, is removed by both photolysis and reaction with hydroxyl radicals. acs.org Fully fluorinated ketones are generally unreactive with hydroxyl radicals because they are already in a highly oxidized state. nist.gov

Hydrolysis is another potential abiotic degradation pathway. While some fluorinated ketones, like hexafluoroacetone, hydrolyze vigorously, the role of hydrolysis in the atmospheric removal of larger fluorinated ketones like FK-5-1-12 has been found to be insignificant compared to photolysis. nist.gov

Formation and Identification of Transformation Products

The degradation of fluorinated ketones, whether through biotic or abiotic pathways, results in the formation of various transformation products.

In the case of enzymatic hydrodefluorination of α-fluoroketones by transaminases, the primary products are the corresponding defluorinated ketone, ammonia, and hydrogen fluoride. whiterose.ac.ukresearchgate.net

Atmospheric degradation leads to different products. The photolysis of perfluoro-2-methyl-3-pentanone, a fire-fighting fluid, is known to produce perfluoropropionic acid (PFPrA), which has been detected in rain and snow samples. researchgate.net Similarly, the degradation of 6:2 fluorotelomer compounds, which are used in a variety of surface treatments, can result in the formation of perfluorohexanoic acid (PFHxA). industrialchemicals.gov.au The environmental transformation of other complex fluorinated molecules, such as polyfluoroalkyl silanes, is conservatively assumed to degrade to persistent perfluorinated carboxylic acids like perfluoroheptanoic acid (PFHpA). industrialchemicals.gov.au

| Original Compound/Class | Degradation Process | Key Transformation Product(s) | Source |

|---|---|---|---|

| α-Fluoroketones | Enzymatic Hydrodefluorination (by Transaminases) | Defluorinated ketone, NH₃, HF | whiterose.ac.ukresearchgate.net |

| Perfluoro-2-methyl-3-pentanone | Atmospheric Photolysis | Perfluoropropionic acid (PFPrA) | researchgate.net |

| 6:2 Fluorotelomer Alcohol | Biotic/Abiotic Degradation | Perfluorohexanoic acid (PFHxA) | industrialchemicals.gov.au |

| Polyfluoroalkyl Silanes | Environmental Degradation (assumed) | Perfluoroheptanoic acid (PFHpA) | industrialchemicals.gov.au |

| Fluorobenzene | Microbial Degradation (B. fungorum) | 3-Fluorocatechol, 2-Fluoromuconate (intermediates) | researchgate.net |

Synthetic Utility and Emerging Applications of 3 Fluoro 2 Butanone in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

3-Fluoro-2-butanone serves as a valuable C4 building block, providing a compact and reactive scaffold for the construction of more elaborate molecular architectures. The presence of both a ketone carbonyl group and an α-fluorine atom allows for a variety of chemical transformations, including nucleophilic additions, enolate chemistry, and reductions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the assembly of complex target molecules.

A notable example of its application is in the stereoselective synthesis of fluorinated amino acids. Research has demonstrated that this compound can be used as a starting material for the synthesis of 4-fluoroisoleucine, a complex amino acid bearing two stereocenters. uef.fi This synthesis highlights the utility of the α-fluoro ketone moiety in constructing challenging, biologically relevant molecules. uef.fi

Furthermore, the principles of aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction, have been explored with structurally similar α-fluoro ketones. magritek.comresearchgate.net For instance, studies on the directed aldol reactions of lithium enolates derived from 1-fluoro-3,3-dimethyl-butanone have shown that high diastereoselectivity can be achieved. lookchem.comcapes.gov.br This demonstrates that the enolate of this compound is a viable nucleophile for creating complex structures with controlled stereochemistry. The reaction involves the deprotonation at the α-carbon to form a lithium enolate, which then reacts with various electrophiles, such as aldehydes, to yield β-hydroxy ketone products.

| Starting Material | Reaction Type | Product Class | Significance | Reference(s) |

| This compound | Multi-step synthesis | 4-Fluoroisoleucine | Synthesis of complex, non-proteinogenic amino acids | uef.fi |

| 1-Fluoro-3,3-dimethyl-butanone | Directed Aldol Reaction | β-Hydroxy Ketones | Stereocontrolled C-C bond formation | lookchem.comcapes.gov.br |

Precursor for Fluorinated Heterocycles and Bioactive Scaffolds

Fluorinated heterocycles are a critical class of compounds in drug discovery due to their enhanced metabolic stability and binding properties. chim.it this compound is a key precursor for generating these valuable scaffolds, often through multi-step sequences that first convert it into a more complex intermediate, such as an α-fluoro-β-dicarbonyl compound, which is then cyclized.

The synthesis of fluorinated pyrimidines, a core structure in many pharmaceuticals, often relies on the cyclization of α-fluoro-β-ketoesters with reagents like isothiourea. mdpi.com this compound can be readily converted into the necessary α-fluoro-β-ketoester intermediate, making it an important starting point for pyrimidine (B1678525) synthesis. mdpi.com Similarly, monofluorinated pyrazoles and coumarins can be prepared from α-fluoro-β-ketoesters by reaction with dinucleophiles like hydrazine (B178648) and phenols, respectively. nih.gov

Recent advances in transition-metal catalysis have opened new pathways from α-fluoro ketones to complex heterocycles. For example, a Palladium-catalyzed [4+2] annulation strategy utilizes α-fluoro-β-ketoesters to produce 3-fluoropiperidines, which are prevalent in numerous bioactive compounds. chim.itacs.org This method highlights the modularity of using building blocks like this compound to access diverse heterocyclic systems. Other strategies involve the electrophilic fluorination of dihydropyridines to yield 3-fluorodihydropyridines, which can be converted into the corresponding fluorinated pyridines. nih.govresearchgate.net

The synthesis of fluorinated sulfur-containing heterocycles, such as thiolanes, can also be achieved using α-fluoro ketones as precursors in [3+2] cycloaddition reactions with thiocarbonyl ylides. uzh.ch

| Precursor Class (Derived from this compound) | Reagent(s) | Heterocycle Class | Reference(s) |

| α-Fluoro-β-ketoester | Hydrazine | Pyrazole | nih.gov |

| α-Fluoro-β-ketoester | Phenols | Coumarin | nih.gov |

| α-Fluoro-β-ketoester | Isothiourea | Pyrimidine | mdpi.com |

| α-Fluoro-β-ketoester | Cyclic Carbamate (Pd-catalyzed) | Piperidine | chim.itacs.org |

Role in Catalysis (e.g., Chiral Catalysts for Epoxidation)

While there are no prominent reports of this compound being incorporated into the structure of a catalyst itself, it serves as a key substrate in asymmetric catalytic reactions designed to produce chiral molecules with high enantioselectivity. The control of stereochemistry is paramount in pharmacology, where different enantiomers of a drug can have vastly different biological activities.

The asymmetric reduction of ketones is a well-established method for producing chiral alcohols. Biocatalysis, using enzymes like alcohol dehydrogenases (ADH), is a powerful tool for this transformation due to its high selectivity and environmentally benign nature. researchgate.net Studies on the reduction of aliphatic ketones have shown that enzymes can differentiate between enantiotopic faces of the carbonyl group; for example, the reduction of 2-butanone (B6335102) can yield (R)-2-pentanol. researchgate.net This precedent suggests that this compound is an excellent candidate for biocatalytic reduction to produce chiral 3-fluoro-2-butanol. In addition to biocatalysts, chiral metal complexes, such as those based on Ruthenium (Ru) with Ts-diamine ligands, are highly effective for the asymmetric transfer hydrogenation of ketones, including fluorinated substrates. kanto.co.jp

Furthermore, the enolates derived from this compound are important intermediates in organocatalyzed reactions. Chiral Brønsted acids, such as phosphoric acid derivatives, can catalyze the asymmetric protonation of transiently formed enolates, establishing a stereocenter adjacent to the carbonyl group. academie-sciences.fr This approach provides a powerful method for controlling the stereochemistry at the C3 position of the butanone skeleton.

| Catalytic Transformation | Catalyst Type | Product Class | Significance | Reference(s) |

| Asymmetric Reduction | Alcohol Dehydrogenase (Biocatalyst) | Chiral Fluoroalcohols | Enantioselective synthesis of valuable chiral building blocks. | researchgate.net |

| Asymmetric Transfer Hydrogenation | Chiral Ru-TsDPEN Complex | Chiral Fluoroalcohols | High efficiency and enantioselectivity for ketone reduction. | kanto.co.jp |

| Asymmetric Protonation | Chiral Phosphoric Acid (Organocatalyst) | Chiral α-Fluoro Ketones | Stereocontrolled formation of the α-carbon center. | academie-sciences.fr |

Applications in Materials Science (e.g., Monomers for Polymeric Materials)

The incorporation of fluorine into polymers can lead to materials with unique and desirable properties, including low surface energy, high thermal stability, chemical resistance, and low coefficients of friction. nih.govpageplace.de While there is no direct evidence in the reviewed literature of this compound itself being used as a monomer, the broader field of fluoropolymer chemistry provides a clear context for its potential utility.

Fluorinated polymers are often synthesized from fluorinated vinyl monomers, such as fluorinated acrylates, styrenes, and epoxides. nih.govrsc.org For example, fluorinated methacrylic polymers are synthesized to create materials that combine hydrophobicity with photochemical stability. mdpi.com The polymerization of fluorinated β-lactones, derived from the carbonylation of fluorinated epoxides, yields poly(β-hydroxyalkanoate)s (PHAs) with fluorinated side chains, which exhibit altered thermal properties compared to their non-fluorinated analogs. nih.gov